CX-5461

Catalog No.
S548211
CAS No.
1138549-36-6
M.F
C27H27N7O2S
M. Wt
513.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CX-5461

CAS Number

1138549-36-6

Product Name

CX-5461

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide

Molecular Formula

C27H27N7O2S

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C27H27N7O2S/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36)

InChI Key

XGPBJCHFROADCK-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C

Solubility

Soluble in DMSO, not in water

Synonyms

CX 5461, CX-5461, CX5461

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C

Description

The exact mass of the compound 2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide is 513.19469 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RNA Polymerase I Inhibitor

CX-5461 is a chemical compound being studied for its potential to inhibit RNA Polymerase I (RNA Pol I). RNA Pol I is an enzyme essential for the production of ribosomal RNA (rRNA) in the nucleolus of eukaryotic cells []. rRNA is a critical component of ribosomes, which are the cellular machines responsible for protein synthesis [].

Potential Therapeutic Applications

By inhibiting RNA Pol I, CX-5461 may have therapeutic applications in cancers driven by high rRNA production. Cancer cells often exhibit increased rRNA synthesis to support their rapid proliferation []. Disrupting rRNA production through RNA Pol I inhibition could be a promising strategy for targeting these cancers [].

CX-5461, also known as pidnarulex, is a novel small molecule that serves as a selective inhibitor of RNA polymerase I, specifically targeting ribosomal RNA synthesis. This compound has garnered attention for its potential as a chemotherapeutic agent, particularly in the treatment of various malignancies, including those with mutations in the BRCA1 and BRCA2 genes. CX-5461 acts by irreversibly blocking the initiation of transcription by RNA polymerase I, leading to nucleolar disruption and subsequent DNA damage, which can trigger cellular senescence and apoptosis .

CX-5461 primarily functions through two key mechanisms:

  • Inhibition of RNA Polymerase I: The compound binds to the RNA polymerase I initiation complex, preventing the release of the RPI-Rrn3 complex from rDNA promoters. This results in an unproductive mode of transcription that correlates with nucleolar stress and DNA damage .
  • Topoisomerase II Poisoning: CX-5461 also exhibits activity as a topoisomerase II poison, preferentially targeting topoisomerase II beta (TOP2B). This interaction leads to the formation of DNA double-strand breaks when coupled with DNA replication stress .

These reactions contribute to the compound's cytotoxic effects on cancer cells.

CX-5461 has shown significant biological activity in various cancer models:

  • Cytotoxicity: It induces apoptosis in cancer cells through caspase-dependent pathways, independent of p53 status. The activation of checkpoint kinases leads to G2 phase cell cycle arrest and enhances sensitivity to concurrent treatments with ATR inhibitors .
  • Mutagenesis: Research indicates that CX-5461 exhibits high mutagenic potential, surpassing that of known environmental carcinogens. It induces extensive collateral mutagenesis across various cell lines, which may present both therapeutic opportunities and risks .

The synthesis of CX-5461 involves a multi-step chemical process focusing on optimizing its pharmacological properties. The initial discovery was based on a chemical library screening aimed at identifying selective inhibitors of RNA polymerase I transcription. Key steps include:

  • Formation of Key Intermediates: The synthesis begins with the reaction between specific chlorinated compounds and other reagents to form intermediates that are further modified.
  • Optimization for Bioavailability: Structural modifications were made to enhance oral bioavailability and selectivity for RNA polymerase I over other polymerases .

The detailed synthetic route includes various chemical transformations that ensure the compound maintains its efficacy while minimizing side effects.

CX-5461 is primarily being explored for its applications in oncology:

  • Cancer Treatment: It is undergoing clinical trials for treating hematological malignancies and solid tumors associated with BRCA mutations.
  • Combination Therapies: The compound shows promise in combination with other treatments, particularly those targeting DNA damage response pathways, enhancing its therapeutic efficacy against resistant cancer types .

Studies have demonstrated that CX-5461 interacts specifically with several key proteins involved in transcription and DNA repair:

  • RNA Polymerase I: It forms stable complexes that inhibit transcription initiation.
  • Topoisomerases: The compound preferentially binds to topoisomerase II beta, leading to increased DNA damage during replication stress .

These interactions underscore its potential as a targeted therapeutic agent.

CX-5461 shares similarities with several other compounds that target RNA polymerase I or have similar mechanisms of action. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
BMH-21Inhibits RNA polymerase IInduces proteasome-dependent degradation of RNA polymerase I complex
Actinomycin DIntercalates DNA, inhibiting transcriptionBroad-spectrum antibiotic with significant cytotoxicity
EtoposideTopoisomerase II inhibitorUsed primarily in solid tumors and hematological cancers

Uniqueness of CX-5461

CX-5461 is unique in its dual mechanism of action—specifically targeting both RNA polymerase I and topoisomerases—making it a versatile candidate for combination therapies. Its irreversible inhibition of ribosomal RNA synthesis sets it apart from other compounds that may only transiently affect transcription processes or target different pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

513.19469430 g/mol

Monoisotopic Mass

513.19469430 g/mol

Heavy Atom Count

37

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3R4C5YLB9I

Other CAS

1138549-36-6

Wikipedia

Cx-5461

Dates

Modify: 2023-08-15
1: Quin JE, Devlin JR, Cameron D, Hannan KM, Pearson RB, Hannan RD. Targeting the nucleolus for cancer intervention. Biochim Biophys Acta. 2014 Jun;1842(6):802-816. doi: 10.1016/j.bbadis.2013.12.009. Epub 2014 Jan 2. Review. PubMed PMID: 24389329.
2: Achiron A, Mashiach R, Zilkha-Falb R, Meijler MM, Gurevich M. Polymerase I pathway inhibitor ameliorates experimental autoimmune encephalomyelitis. J Neuroimmunol. 2013 Oct 15;263(1-2):91-7. doi: 10.1016/j.jneuroim.2013.08.002. Epub 2013 Aug 15. PubMed PMID: 23998422.
3: Bywater MJ, Poortinga G, Sanij E, Hein N, Peck A, Cullinane C, Wall M, Cluse L, Drygin D, Anderes K, Huser N, Proffitt C, Bliesath J, Haddach M, Schwaebe MK, Ryckman DM, Rice WG, Schmitt C, Lowe SW, Johnstone RW, Pearson RB, McArthur GA, Hannan RD. Inhibition of RNA polymerase I as a therapeutic strategy to promote cancer-specific activation of p53. Cancer Cell. 2012 Jul 10;22(1):51-65. doi: 10.1016/j.ccr.2012.05.019. PubMed PMID: 22789538; PubMed Central PMCID: PMC3749732.
4: Drygin D, Lin A, Bliesath J, Ho CB, O'Brien SE, Proffitt C, Omori M, Haddach M, Schwaebe MK, Siddiqui-Jain A, Streiner N, Quin JE, Sanij E, Bywater MJ, Hannan RD, Ryckman D, Anderes K, Rice WG. Targeting RNA polymerase I with an oral small molecule CX-5461 inhibits ribosomal RNA synthesis and solid tumor growth. Cancer Res. 2011 Feb 15;71(4):1418-30. doi: 10.1158/0008-5472.CAN-10-1728. Epub 2010 Dec 15. PubMed PMID: 21159662.

Explore Compound Types